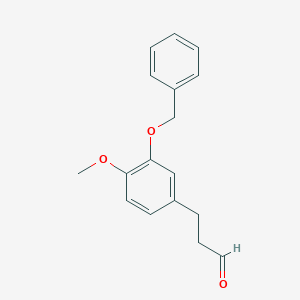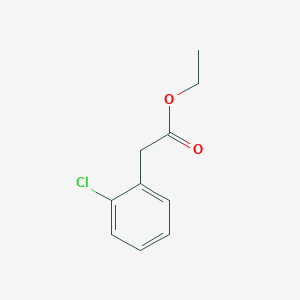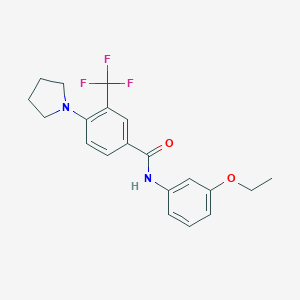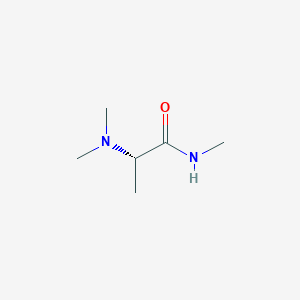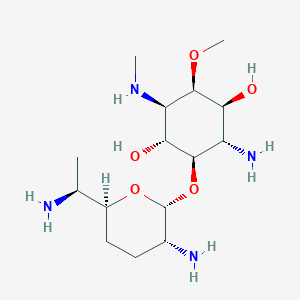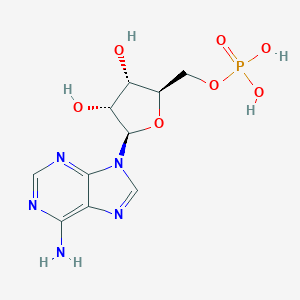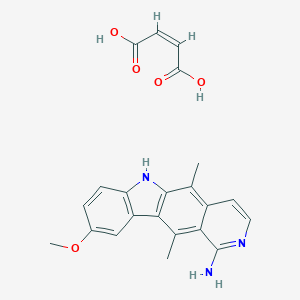
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as DMCM, is a synthetic derivative of carbazole and has been studied extensively for its pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been extensively studied for its potential therapeutic applications in the treatment of anxiety and epilepsy. In preclinical studies, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have anticonvulsant and anxiolytic properties. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Wirkmechanismus
The mechanism of action of 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is not fully understood. However, it is believed that 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to its anticonvulsant and anxiolytic effects.
Biochemische Und Physiologische Effekte
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have a range of biochemical and physiological effects. In preclinical studies, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to increase GABAergic neurotransmission, resulting in its anxiolytic and anticonvulsant effects. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have sedative effects and can impair cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has several advantages for lab experiments. It is a well-characterized compound that is readily available. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been extensively studied, and its pharmacological properties are well understood. However, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has some limitations for lab experiments. It has low water solubility, which can make it difficult to work with in aqueous solutions. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate can have sedative effects, which can make it difficult to interpret behavioral experiments.
Zukünftige Richtungen
There are several future directions for the study of 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate. One area of research is the development of more potent and selective GABA-A receptor modulators. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have potential therapeutic applications in the treatment of alcohol withdrawal syndrome, and further research in this area is warranted. Finally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have potential as an anticonvulsant, and further studies are needed to explore its efficacy in this area.
Conclusion
In conclusion, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, and its mechanism of action is believed to be through positive allosteric modulation of the GABA-A receptor. 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate, including the development of more potent and selective GABA-A receptor modulators and further exploration of its potential therapeutic applications.
Synthesemethoden
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is synthesized through a multistep process that involves the reaction of carbazole with various reagents. One of the most common methods of synthesizing 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves the reaction of carbazole with 2,3-dimethyl-2-butene-1-al and subsequent reduction with lithium aluminum hydride. Other methods involve the reaction of carbazole with various substituted aldehydes followed by reduction with sodium borohydride.
Eigenschaften
CAS-Nummer |
115464-61-4 |
|---|---|
Produktname |
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate |
Molekularformel |
C18H17N3O.C4H4O4 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-amine |
InChI |
InChI=1S/C18H17N3O.C4H4O4/c1-9-12-6-7-20-18(19)16(12)10(2)15-13-8-11(22-3)4-5-14(13)21-17(9)15;5-3(6)1-2-4(7)8/h4-8,21H,1-3H3,(H2,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
CGZNCZIWZURJOQ-BTJKTKAUSA-N |
Isomerische SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)N.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)N.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)N.C(=CC(=O)O)C(=O)O |
Synonyme |
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



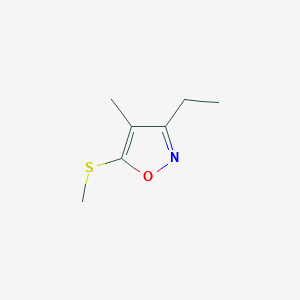
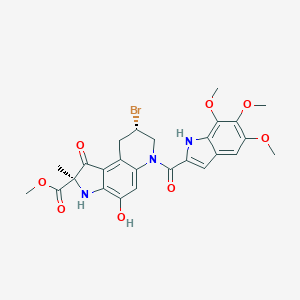
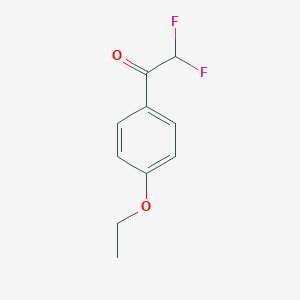
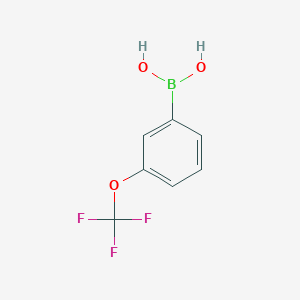
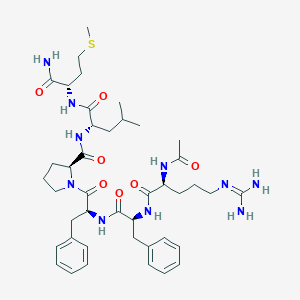
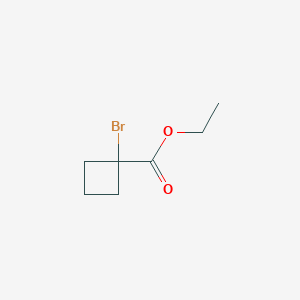
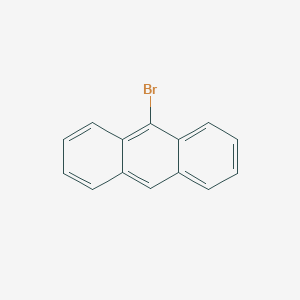
![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
